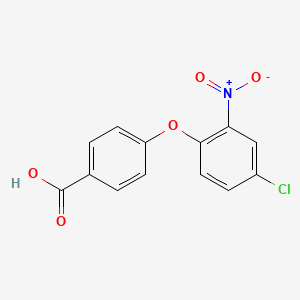

4-(4-Chloro-2-nitrophenoxy)benzoic acid

概要

説明

4-(4-Chloro-2-nitrophenoxy)benzoic acid is a chemical compound with the CAS Number: 736162-72-4 . It has a molecular weight of 293.66 . It is in the form of a powder .

Molecular Structure Analysis

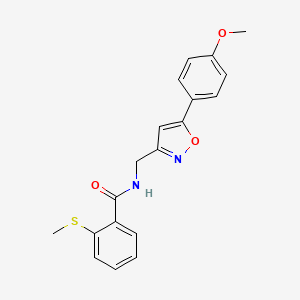

The InChI code for 4-(4-Chloro-2-nitrophenoxy)benzoic acid is1S/C13H8ClNO5/c14-9-3-6-12 (11 (7-9)15 (18)19)20-10-4-1-8 (2-5-10)13 (16)17/h1-7H, (H,16,17) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Chloro-2-nitrophenoxy)benzoic acid include a melting point of 238-242 °C . The predicted boiling point is 429.3±25.0 °C and the predicted density is 1.405±0.06 g/cm3 . The pKa is predicted to be 4.17±0.10 .科学的研究の応用

Photocatalytic Water Purification :

- Matthews (1990) explored the use of various solutes including 4-chlorophenol in aerated, aqueous suspensions of TiO2 illuminated with near UV light for water purification. The study indicated potential applications in mineralization and degradation of pollutants using sunlight and TiO2 suspensions (Matthews, 1990).

Organic Compound Transformation :

- Vione et al. (2004) investigated the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid, identifying transformation intermediates such as nitrophenols which relate to the structure of 4-(4-Chloro-2-nitrophenoxy)benzoic acid (Vione et al., 2004).

Selective Oxidation in Photocatalysis :

- A study by Palmisano et al. (2007) on photocatalytic oxidation of benzene derivatives demonstrated how substituent groups affect selectivity to hydroxylated compounds. This research provides insights into the reactivity and potential applications of compounds similar to 4-(4-Chloro-2-nitrophenoxy)benzoic acid in green synthesis (Palmisano et al., 2007).

Development of Fluorescence Probes :

- Setsukinai et al. (2003) developed novel fluorescence probes for detecting reactive oxygen species, which are relevant in understanding the reactivity and applications of related compounds like 4-(4-Chloro-2-nitrophenoxy)benzoic acid in biological and chemical applications (Setsukinai et al., 2003).

Adsorption Mechanism on Carbon Nanotubes :

- Li et al. (2013) studied the adsorption of ionizable compounds including benzoic acid on carbon nanotubes, providing insights into the interaction mechanisms of similar compounds for environmental applications (Li et al., 2013).

Chemical Reactions and Derivatization :

- Begunov and Valyaeva (2015) synthesized new AB-type monomers for polybenzimidazoles from derivatives of chloro-nitrophenyl compounds, demonstrating the chemical reactivity and potential for creating advanced materials (Begunov & Valyaeva, 2015).

Safety and Hazards

The safety information for 4-(4-Chloro-2-nitrophenoxy)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .

特性

IUPAC Name |

4-(4-chloro-2-nitrophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO5/c14-9-3-6-12(11(7-9)15(18)19)20-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUDQCDZOOLCLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-2-nitrophenoxy)benzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2939432.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939434.png)

![4-[1-(3-Fluoro-4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2939441.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2939447.png)

![(Z)-2-cyano-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2939449.png)

![Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate](/img/structure/B2939452.png)